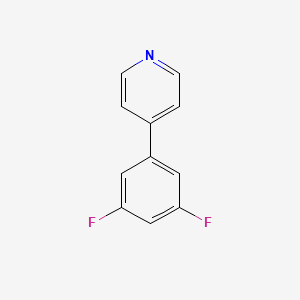

4-(3,5-Difluorophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJCQRMCICHLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Difluorophenyl Pyridine and Analogues

Precursor Synthesis and Building Block Strategies

The successful synthesis of 4-(3,5-difluorophenyl)pyridine is critically dependent on the availability of suitable precursors. These building blocks are typically a functionalized pyridine (B92270) and a functionalized 3,5-difluorobenzene derivative.

For the pyridine component, common starting materials include 4-halopyridines, such as 4-bromopyridine (B75155) or 4-chloropyridine (B1293800), which serve as electrophilic partners in cross-coupling reactions. fluorine1.ru Alternatively, pyridine-4-boronic acid or its esters can be used as the nucleophilic partner. organic-chemistry.orgwikipedia.org

The 3,5-difluorophenyl component is most commonly introduced using 3,5-difluorophenylboronic acid, a staple reagent in Suzuki-Miyaura coupling. wikipedia.org This precursor can be synthesized from 1-bromo-3,5-difluorobenzene. Other relevant precursors include (3,5-difluorophenyl)zinc halides for Negishi coupling, (3,5-difluorophenyl)magnesium halides (Grignard reagents) for Kumada coupling, and organosilane or organostannane derivatives for Hiyama and Stille couplings, respectively. The synthesis of related compounds has also utilized precursors like 3,5-difluorobenzaldehyde (B1330607) in multi-component reactions or O-phenyl 3,5-difluorophenylcarbamate for constructing different scaffolds. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing the aryl-pyridine bond in this compound. These reactions offer a versatile and efficient route by coupling an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling is the preeminent method for synthesizing 4-arylpyridines. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of a pyridine derivative (e.g., 4-chloropyridine or 4-bromopyridine) with an arylboronic acid (e.g., 3,5-difluorophenylboronic acid). fluorine1.runih.gov The reaction is valued for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of many boronic acids.

A significant challenge in the Suzuki-Miyaura coupling for 4-arylpyridine synthesis is the potential formation of phenylated impurities derived from the phosphorus ligands of the palladium catalyst. organic-chemistry.orgwikipedia.org However, methods have been developed to suppress this side reaction. organic-chemistry.orgwikipedia.org The choice of catalyst, ligand, and base is crucial for achieving high yields and purity. Heterogeneous catalysts like palladium on charcoal (Pd/C) have also been successfully employed, often requiring a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) to be effective for coupling halopyridines. fluorine1.ru

Table 1: Selected Conditions for Suzuki-Miyaura Coupling for Aryl-Pyridine Synthesis

| Pyridine Substrate | Aryl Substrate | Catalyst/Ligand | Base | Solvent | Yield | Citation(s) |

|---|---|---|---|---|---|---|

| 4-Chloropyridine | Phenylboronic acid | Pd/C / PPh₃ | K₂CO₃ | Dioxane/H₂O | Good | fluorine1.ru |

| 4-Bromopyridine | Phenylboronic acid | Pd/C / PPh₃ | K₂CO₃ | Dioxane/H₂O | Good | fluorine1.ru |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | NaOtBu | Methanol | 95% | illinois.edu |

| 5-Bromopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 82-93% | grafiati.com |

| 2,3,5-Trifluoro-4-iodopyridine | 3,5-Difluorophenyl boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 65% | nih.gov |

While the Suzuki reaction is dominant, other cross-coupling methods provide valuable alternatives for the synthesis of this compound, each with distinct advantages and limitations.

Negishi Coupling : This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org It is known for its high reactivity and excellent functional group tolerance. jk-sci.com The synthesis of this compound via this method would involve reacting a 4-halopyridine with a pre-formed (3,5-difluorophenyl)zinc halide. researchgate.netgoogle.com The organozinc reagents can be prepared by transmetalation from organomagnesium or organolithium compounds or by direct insertion of zinc into an organic halide. google.com

Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is cost-effective but is often limited by its lower tolerance for sensitive functional groups present in the substrates. organic-chemistry.orgacs.org A potential route involves the reaction of (3,5-difluorophenyl)magnesium bromide with 4-chloropyridine. Recent developments include titanium-catalyzed Kumada couplings that exhibit improved functional group tolerance. acs.org

Stille Coupling : The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.orgharvard.edu Organostannanes are stable to air and moisture, but their high toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org For the target molecule, this would entail reacting a 4-halopyridine with a (3,5-difluorophenyl)stannane derivative, often in the presence of a palladium catalyst like Pd(PPh₃)₄. harvard.edulibretexts.org

Hiyama Coupling : This method employs an organosilane, which couples with an organic halide under palladium catalysis. organic-chemistry.orgwikipedia.org A key feature is the requirement for an activator, such as a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent, more reactive silicon species. organic-chemistry.orgnih.gov The lower toxicity of organosilanes compared to organostannanes makes this an attractive alternative. The synthesis could be achieved by coupling 4-chloropyridine with a suitable (3,5-difluorophenyl)silane, such as (3,5-difluorophenyl)trifluorosilane. nih.gov

Direct Functionalization and Derivatization of Pyridine and Fluorophenyl Scaffolds

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. However, achieving regioselectivity on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which favors functionalization at the C2 and C6 positions. nih.gov

Several strategies have been developed to achieve direct arylation at the C4 position of a pyridine ring. One method involves the deprotonation of pyridine at the C4 position using a strong base like n-butylsodium, followed by transmetalation to a zinc salt and a subsequent Negishi cross-coupling. researchgate.net Another approach is the BF₃-mediated direct arylation of pyridines using organomagnesium reagents. rhhz.net The functionalization of pyridine N-oxides is also a common strategy, as the N-oxide group alters the electronic properties of the ring, although this often directs functionalization to the C2 position. nih.gov Furthermore, copper-catalyzed C-H arylation has been shown to be effective for polyfluoroarenes, suggesting a potential route for coupling a pyridine C-H bond with a fluorinated partner. nih.gov

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) provide an efficient pathway for constructing the pyridine ring itself in a single step from simple, acyclic precursors. harvard.eduCurrent time information in Bangalore, IN. These reactions are highly convergent and can rapidly generate molecular diversity. researchgate.net While not a direct synthesis of the pre-formed pyridine, MCRs can be designed to incorporate the 3,5-difluorophenyl moiety from the start.

For instance, a Hantzsch-type pyridine synthesis or a related MCR could theoretically employ 3,5-difluorobenzaldehyde as one of the key components. wikipedia.org The reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt builds the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. Other MCRs involve the reaction of aldehydes, malononitrile, and other active methylene (B1212753) compounds to form highly substituted pyridines. researchgate.netorganic-chemistry.org These methods offer a powerful, albeit indirect, route to analogues of the target compound.

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Name/Type | Typical Components | Catalyst/Conditions | Citation(s) |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Acetic acid, reflux | Current time information in Bangalore, IN. |

| Guareschi-Thorpe Condensation | Cyanoacetamide, β-Ketoester | Base (e.g., Piperidine) | acs.org |

| One-pot, four-component | Aromatic aldehyde, malononitrile, 1,3-dicarbonyl compound, alcohol | NaOH | researchgate.net |

| One-pot, three-component | Aldehyde, malononitrile, thiophenol | Mg-Al hydrotalcite | wikipedia.org |

| One-pot, three-component | Aldehyde, malononitrile, ammonium acetate | Triethylamine, solvent-free | organic-chemistry.org |

Regiochemical Control in this compound Synthesis

Achieving the correct regiochemistry—the 4-substitution on the pyridine ring and the 3,5-disubstitution on the phenyl ring—is fundamental to the synthesis. The choice of synthetic strategy directly impacts how regioselectivity is controlled.

In palladium-catalyzed cross-coupling reactions , regiochemical control is inherent in the selection of starting materials. By using a 4-substituted pyridine (e.g., 4-bromopyridine) and a 3,5-disubstituted phenyl partner (e.g., 3,5-difluorophenylboronic acid), the desired connectivity is predetermined. The primary challenge in this approach is not regiochemistry but chemoselectivity and the avoidance of side products like homocoupling. organic-chemistry.orgwikipedia.org

In direct C-H functionalization , regioselectivity is the principal obstacle. The intrinsic electronic properties of the pyridine ring direct electrophilic and radical substitutions to the C3/C5 positions and nucleophilic or organometallic additions to the C2/C4/C6 positions. nih.gov Overriding the natural preference for C2-functionalization to achieve C4-arylation requires specific strategies. These can include the use of directing groups, temporary dearomatization of the pyridine ring to alter its reactivity, or specialized catalytic systems that favor the C4 position. nih.gov The use of sterically hindered bases or specific metalation conditions, such as sodiation, has been shown to selectively functionalize the C4-position. researchgate.net

For multi-component reactions , the final regiochemistry is dictated by the reaction mechanism of the specific MCR employed. Reactions like the Guareschi-Thorpe condensation provide specific isomers based on the cyclization pathway of the intermediates. google.com Many modern MCRs are reported to proceed with high chemo- and regioselectivity, ensuring the formation of a single, predictable product isomer. researchgate.net

Stereochemical Considerations in Synthetic Pathways

The stereochemical aspects of synthesizing this compound and its analogues are primarily concerned with two distinct scenarios: the potential for axial chirality (atropisomerism) in certain substituted biaryl analogues, and the introduction of central chirality in functional groups attached to the pyridine or phenyl rings. While this compound itself is achiral due to the C2v symmetry of the 3,5-difluorophenyl group, modifications to this core structure can lead to chiral molecules whose stereoselective synthesis is a significant challenge.

Atropisomerism in Biaryl Pyridine Analogues

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In biaryl systems, including analogues of this compound, the introduction of bulky substituents ortho to the bond connecting the two aromatic rings can restrict rotation, leading to stable, separable enantiomers. The synthesis of enantiomerically pure atropisomers is a key challenge, often addressed through methods such as dynamic kinetic resolution (DKR). cas.cnnih.gov DKR is particularly effective for configurationally unstable biaryl atropisomers that can racemize under the reaction conditions. cas.cn This allows for the conversion of a racemate into a single enantiomer with high theoretical yield.

For instance, biocatalytic DKR has been successfully employed for the synthesis of atropisomeric biaryl pyridine N-oxides. nih.govfrontiersin.org In this approach, a rapidly racemizing precursor is subjected to an enzyme-catalyzed reaction, such as a ketoreductase (KRED) mediated reduction of an aldehyde, to produce a configurationally stable product. nih.govfrontiersin.org The choice of enzyme can allow for the selective synthesis of either the (M)- or (P)-enantiomer in high enantiopurity. nih.gov Another strategy involves central-to-axial chirality conversion, where a stereocenter is first created in the molecule and then an oxidative aromatization step transfers this chirality to the biaryl axis. rsc.orgd-nb.info

Asymmetric Synthesis of Chiral Analogues

The creation of analogues with stereogenic centers is a common strategy in medicinal chemistry. Various catalytic asymmetric reactions have been developed for the synthesis of chiral pyridine derivatives. researchgate.net These methods provide access to enantiomerically enriched compounds, which are crucial for developing pharmaceuticals.

Key strategies for introducing central chirality include:

Asymmetric Reductive Amination: Ketones, such as 2-acetyl-6-substituted pyridines, can be converted to chiral primary amines via direct asymmetric reductive amination (DARA). Using a chiral ruthenium catalyst like Ru(OAc)₂{(S)-binap}, excellent enantioselectivities (>94% ee) and conversions have been achieved. ljmu.ac.uk

Asymmetric Reduction: The asymmetric reduction of ketones or imines attached to the pyridine ring is a straightforward method to introduce a chiral alcohol or amine.

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net For example, oxazolidinones have been used as traceless chiral auxiliaries in the interrupted hydrogenation of pyridines to synthesize enantioenriched δ-lactams. numberanalytics.comtdl.org

Kinetic Resolution: Enzymatic methods, such as lipase-catalyzed enantioselective acetylation, can be used to resolve racemic pyridine-containing alcohols. beilstein-journals.org This technique has been applied on scales ranging from milligrams to over 10 grams. beilstein-journals.org A specific example is the synthesis of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride, a key intermediate for an anti-HIV drug, which utilizes dynamic kinetic resolution. researchgate.net

Table 1: Selected Methods for Asymmetric Synthesis of Chiral Pyridine Derivatives

| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Racemizing Biaryl Aldehydes | Ketoreductase (KRED) | Atropisomeric Alcohols | High enantiopurity of (M) or (P) isomer. | nih.gov, frontiersin.org |

| Direct Asymmetric Reductive Amination (DARA) | Acetylpyridines | Ru(OAc)₂{(S)-binap} | Chiral Primary Amines | Excellent enantioselectivity (>94% ee) and yield. | ljmu.ac.uk |

| Interrupted Hydrogenation | Oxazolidinone-substituted Pyridines | Pd-catalyst / Chiral Auxiliary | Enantioenriched δ-Lactams | Auxiliary is traceless and recyclable. | numberanalytics.com, tdl.org |

| Lipase-Catalyzed Kinetic Resolution | Racemic Pyridyl Ethanols | Lipase / Vinyl Acetate | Chiral Alcohols & Acetates | Practical for multi-gram scales. | beilstein-journals.org |

| Central-to-Axial Chirality Conversion | Dihydropyridine Precursors | Oxidizing Agent (e.g., MnO₂) | Atropisomeric Pyridines | Chirality transferred from a stereocenter to the biaryl axis. | rsc.org |

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust, efficient, and cost-effective methodologies. The most common route for constructing the biaryl bond is the Suzuki-Miyaura cross-coupling reaction. Process optimization focuses on maximizing yield and purity while minimizing costs, environmental impact, and operational complexity.

Optimization of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of biaryl synthesis. For this compound, this typically involves reacting a halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with (3,5-difluorophenyl)boronic acid. Key parameters for optimization include the palladium source, ligand, base, and solvent system. beilstein-journals.org The goal is to achieve high yield while suppressing common side reactions such as dehalogenation of the starting material and homocoupling of the boronic acid. researchgate.net

A significant challenge in the scale-up of palladium-catalyzed reactions for active pharmaceutical ingredients (APIs) is the formation of impurities derived from the phosphine ligands. nih.gov Methods to suppress these impurities are critical for ensuring the quality of the final product. nih.gov For large-scale synthesis, the use of highly active catalysts is essential to reduce catalyst loading, which in turn lowers costs and simplifies the removal of residual palladium from the product. Protocols for kilogram-scale Suzuki-Miyaura couplings have been developed, sometimes utilizing novel solvent systems like water with a surfactant such as TPGS-750-M, which can reduce environmental impact and improve selectivity. researchgate.net

Table 2: Example of Optimized Conditions for Suzuki-Miyaura Coupling of Arylpyridines

| Parameter | Condition | Purpose/Advantage | Reference(s) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dtbpf) | High activity, commercially available. | beilstein-journals.org, researchgate.net |

| Ligand | Buchwald-type ligands (e.g., XPhos) | High efficiency, allows for lower catalyst loading. | ljmu.ac.uk |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | Effective, low cost, and readily available. | beilstein-journals.org, acs.org |

| Solvent System | Toluene/Water, Dioxane/Water, or Water with Surfactant (TPGS-750-M) | Biphasic systems facilitate product isolation and catalyst retention. Micellar catalysis in water is a green chemistry approach. | beilstein-journals.org, researchgate.net |

| Boron Source | Arylboronic acid or Arylboronate ester | Stability and commercial availability. Esters can offer improved stability and solubility. | nih.gov |

Flow Chemistry and Process Intensification

Flow chemistry has emerged as a powerful technology for scaling up chemical processes safely and efficiently. numberanalytics.comresearchgate.net Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters like temperature and residence time. ljmu.ac.ukacs.org This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions involving unstable intermediates like organolithiums. frontiersin.orgljmu.ac.uk

For the synthesis of functionalized biaryls, multi-step sequences can be "telescoped" into a single continuous process. ljmu.ac.uk For example, a sequence involving a directed lithiation, zincation, and a subsequent Negishi cross-coupling has been developed under continuous flow conditions to produce pharmaceutically relevant biaryls in short reaction times (5-15 minutes). ljmu.ac.uk This approach is particularly suitable for fluoro- and trifluoromethyl-substituted pyridines. ljmu.ac.uk The ability to generate and immediately consume reactive intermediates in a flow system minimizes decomposition and side reactions, making it an attractive strategy for the scalable synthesis of complex molecules like analogues of this compound. frontiersin.orgacs.org

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of publicly available scientific databases and literature for the experimental spectroscopic data of the chemical compound this compound has been conducted. Despite extensive efforts to locate detailed research findings for its structural elucidation, specific experimental data for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra could not be retrieved.

The user's request specified a detailed article covering the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR Analysis

Carbon-13 (¹³C) NMR Characterization

Fluorine-19 (¹⁹F) NMR Investigation

Two-Dimensional NMR Techniques for Structural Confirmation

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy

The objective was to provide a scientifically accurate article complete with data tables and detailed research findings. However, the search did not yield any publications containing the specific ¹H, ¹³C, or ¹⁹F NMR chemical shifts, coupling constants, or signal assignments for this particular compound. Similarly, no experimental IR spectra with specific absorption frequencies were found.

While data exists for isomers and related difluorophenyl-substituted pyridine derivatives, this information is not directly applicable to this compound due to the unique electronic and structural effects that arise from the specific substitution pattern. Presenting data from other compounds would be scientifically inaccurate and would not meet the requirements for an article focusing solely on this compound.

Consequently, without the necessary experimental data, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the specified outline. The creation of data tables and a thorough analysis of research findings is contingent upon the availability of primary scientific literature reporting these results, which appears to be lacking for this specific chemical compound at this time.

Advanced Spectroscopic and Structural Elucidation of 4 3,5 Difluorophenyl Pyridine

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy, a vibrational spectroscopy technique, provides valuable insights into the molecular structure and bonding of 4-(3,5-Difluorophenyl)pyridine. The Raman spectrum is characterized by inelastic scattering of monochromatic light, revealing the vibrational modes of the molecule. The expected Raman shifts for this compound are influenced by the vibrational characteristics of both the pyridine (B92270) and the 3,5-difluorophenyl moieties.

The pyridine ring exhibits several characteristic Raman bands. These include the ring breathing mode, typically observed around 990-1010 cm⁻¹, and C-H stretching vibrations, which appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the pyridine ring are expected to produce signals in the 1400-1600 cm⁻¹ range.

The 3,5-difluorophenyl group also contributes distinct vibrational modes to the Raman spectrum. The C-F stretching vibrations are anticipated to be found in the 1100-1300 cm⁻¹ region. The aromatic C-C stretching of the phenyl ring will likely overlap with those of the pyridine ring in the 1400-1600 cm⁻¹ range. Additionally, the C-H stretching of the difluorophenyl ring is expected in the 3000-3100 cm⁻¹ region. The substitution pattern on the phenyl ring influences the exact positions and intensities of these bands.

Due to the linkage between the two aromatic rings, some vibrational modes may be coupled, leading to shifts in their expected frequencies. The C-N stretching vibration of the pyridine ring and the C-C bond connecting the two rings will also have characteristic Raman signals.

An illustrative table of expected Raman shifts for this compound is provided below, based on the analysis of similar compounds.

Table 1: Illustrative Raman Spectroscopy Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Pyridine Ring Breathing | 995 |

| C-F Stretching | 1150, 1280 |

| Aromatic C-C Stretching | 1450, 1580, 1610 |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic systems of the pyridine and difluorophenyl rings. The presence of the fluorophenyl substituent on the pyridine ring can influence the position and intensity of these absorption bands.

In non-polar solvents, aromatic compounds like this typically exhibit absorption maxima (λmax) in the ultraviolet region. The electronic transitions are often sensitive to the solvent polarity, with polar solvents potentially causing a shift in the absorption maxima, a phenomenon known as solvatochromism.

The absorption spectrum is anticipated to display multiple bands, characteristic of substituted aromatic systems. The high-energy bands are associated with transitions within the phenyl and pyridine rings, while a lower-energy band may arise from the conjugated system formed by the two rings. The fluorine substituents can cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted 4-phenylpyridine.

A hypothetical UV-Vis absorption data table for this compound in a common organic solvent is presented below for illustrative purposes.

Table 2: Illustrative UV-Vis Spectroscopy Data for this compound in Dichloromethane

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~250 nm | ~15,000 L mol⁻¹ cm⁻¹ | π → π* |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited singlet state to the ground state.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is an important characteristic. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.

The fluorescence properties, including the emission wavelength and quantum yield, can be influenced by the solvent polarity and the presence of the fluorine atoms. Fluorine substitution can sometimes enhance fluorescence quantum yields in aromatic compounds.

Below is an illustrative table of potential fluorescence data for this compound.

Table 3: Illustrative Fluorescence Spectroscopy Data for this compound

| Excitation Wavelength (λex) | Emission Maximum (λem) | Stokes Shift | Fluorescence Quantum Yield (ΦF) |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation pattern will be characteristic of the compound's structure. Common fragmentation pathways for such aromatic compounds include the loss of small neutral molecules or radicals. The presence of fluorine atoms will influence the fragmentation, and ions containing fluorine will exhibit characteristic isotopic patterns.

Expected fragmentation could involve the cleavage of the bond between the two aromatic rings, leading to ions corresponding to the pyridine and difluorophenyl moieties. The loss of HF from fragment ions is also a possibility in fluorinated aromatic compounds.

An illustrative table of expected major ions in the EI-MS spectrum of this compound is provided below.

Table 4: Illustrative EI-MS Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 191 | [M]⁺˙ (Molecular Ion) |

| 114 | [C₆H₂F₂]⁺ |

| 78 | [C₅H₄N]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are desolvated and enter the mass analyzer.

For this compound, ESI-MS in positive ion mode is expected to produce a prominent protonated molecule, [M+H]⁺, at an m/z value one unit higher than the molecular weight. Due to the basic nitrogen atom in the pyridine ring, this compound should readily form a stable protonated species. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

As ESI is a soft ionization method, fragmentation is typically minimal under standard conditions, often limited to the observation of the protonated molecule. This makes it an excellent technique for confirming the molecular weight of the compound.

An illustrative table of expected ions in the ESI-MS spectrum is presented below.

Table 5: Illustrative ESI-MS Data for this compound

| m/z | Proposed Ion | Ionization Mode |

|---|---|---|

| 192 | [M+H]⁺ | Positive |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of this compound, LC-MS provides crucial data on its molecular weight and purity. The process involves introducing a sample into a liquid chromatograph, which separates the compound from any impurities based on its physicochemical properties as it passes through a column. The separated compound then enters the mass spectrometer.

In the mass spectrometer, typically using an electrospray ionization (ESI) source, the molecules are ionized. For this compound, this process usually results in the formation of a protonated molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the "exact" mass of the molecular ions, allowing for the calculation of the elemental formula with high confidence. nih.gov

The analysis of related aryl-sulfonyl derivatives by LC-ESI-MS/MS has shown that the full-scan mass spectrum of each derivative typically displays an intense [M+H]⁺ ion. nih.gov For this compound (molecular formula C₁₁H₇F₂N, molecular weight 191.18 g/mol ), the expected protonated molecular ion [M+H]⁺ would have an m/z value of approximately 192.06.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions (product ions). nih.gov The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and to distinguish it from isomers. This capability is essential for impurity profiling and metabolite identification in complex matrices. lcms.cz

| Parameter | Description | Expected Value for this compound |

| Retention Time (RT) | The time it takes for the compound to pass through the LC column. It is dependent on the specific column, mobile phase, and flow rate used. | Varies based on experimental conditions. |

| Ionization Mode | The method used to generate ions from the neutral molecule. | Electrospray Ionization (ESI), positive ion mode. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact, ionized molecule. | ~192.06 for [M+H]⁺ |

| Fragmentation Pattern | The set of product ions generated from the precursor ion during MS/MS analysis. | Specific to the compound's structure, used for confirmation. |

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed map of electron density can be generated, from which the atomic positions are determined.

While a dedicated crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds provides significant insight into the expected structural features. For instance, the crystal structure of 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals a non-planar molecule where the dihedral angle between the pyran ring and the 3,5-difluorophenyl ring is 85.10 (10)°. researchgate.net Similarly, in complexes containing the 2-(2,4-difluorophenyl)pyridine ligand, the angles between the mean planes of the phenyl and pyridyl fragments deviate slightly from coplanarity. iucr.org

Based on these related structures, the analysis of this compound would yield precise data on its crystal system, space group, and unit cell dimensions, as well as the intramolecular geometry.

| Crystallographic Parameter | Description |

| Crystal System | One of seven crystal systems (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. |

| Space Group | Describes the symmetry of the crystal structure, including translational symmetry elements. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Dihedral Angles | The angle between the planes of the pyridine and the difluorophenyl rings. |

| Bond Lengths / Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

Analysis of Intermolecular Interactions and Packing Architectures

The way molecules arrange themselves in a crystal, known as the packing architecture, is governed by a variety of non-covalent intermolecular interactions. rsc.org Understanding these interactions is fundamental to crystal engineering, as they influence the material's physical properties, such as melting point and solubility.

In fluorinated aromatic compounds like this compound, several types of interactions are expected to play a key role. The crystal packing of pentafluoropyridine, for example, is primarily governed by F···F and C/N···F van der Waals contacts, with no observed π-π ring stacking. dtic.mil In other related structures, non-conventional C—H···F and C—H···N hydrogen bonds are effective in stabilizing the crystal structure. nih.gov Furthermore, studies on derivatives of 4′-phenyl-2,2′:6′,2″-terpyridine show that introducing fluorine substituents can lead to a dominance of N···H–C and F···H–C hydrogen bonding, supplemented by π-stacking interactions between pyridine rings. mdpi.com

Therefore, the crystal structure of this compound is likely stabilized by a combination of these forces, leading to a specific three-dimensional supramolecular assembly.

| Interaction Type | Description |

| C—H···F Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and a fluorine atom. |

| C—H···N Hydrogen Bonds | Weak hydrogen bonds involving the nitrogen atom of the pyridine ring. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings. |

| F···F Contacts | Interactions between fluorine atoms on adjacent molecules. |

Gel Permeation Chromatography (GPC) for Polymer Characterization (If Applicable)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. cmu.eduresolvemass.ca This technique is not applicable to the analysis of the small molecule this compound itself but is essential for characterizing polymers synthesized from it or containing the 3,5-difluorophenyl pyridine moiety.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. ufl.edu Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. ufl.edu This size-based separation allows for the determination of the polymer's molecular weight distribution.

The applicability of GPC is demonstrated in the characterization of Poly(3,5-Difluorophenyl methylsiloxane), a polymer containing a related structural unit. polymersource.ca If this compound were used as a monomer or as a functional group in a polymer chain, GPC would be the standard method to determine key parameters that dictate the polymer's physical and mechanical properties.

| GPC Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₒ | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| Polydispersity Index (PDI) | Đ | A measure of the breadth of the molecular weight distribution, calculated as Mₒ/Mₙ. A value of 1.0 indicates a monodisperse sample. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared to the theoretically calculated values based on the compound's proposed chemical formula.

For this compound, the molecular formula is C₁₁H₇F₂N. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule | Theoretical % |

| Carbon | C | 12.011 | 11 | 132.121 | 69.11% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.70% |

| Fluorine | F | 18.998 | 2 | 37.996 | 19.87% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32% |

| Total | 191.180 | 100.00% |

The results are typically reported as "Anal. Calcd. for C₁₁H₇F₂N: C, 69.11; H, 3.70; N, 7.32. Found: C, xx.xx; H, x.xx; N, x.xx." illinois.edu A close agreement between the calculated and found values confirms the successful synthesis and purification of the target compound.

Computational and Theoretical Studies of 4 3,5 Difluorophenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules based on the principles of quantum mechanics. These calculations can predict molecular geometries, electronic structures, and various other physicochemical properties, providing a detailed picture of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. researchgate.net It is particularly favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. bhu.ac.in Methods like the B3LYP functional combined with a suitable basis set are commonly employed for accurate predictions of molecular structure and properties. researchgate.netbhu.ac.inajchem-a.com

Geometric optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or optimized geometry. arxiv.org This process iteratively adjusts atomic coordinates to minimize the forces on each atom, resulting in the most stable three-dimensional structure. arxiv.org For 4-(3,5-Difluorophenyl)pyridine, this involves determining the precise bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and difluorophenyl rings.

Conformational analysis further explores the molecule's different spatial arrangements (conformers) that arise from rotation around single bonds. The key conformational feature of this compound is the rotation around the C-C bond connecting the two aromatic rings. By calculating the energy as a function of this dihedral angle, the most stable conformer (the one with the lowest energy) can be identified.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific DFT calculation.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (inter-ring) | Value | |

| C-N (pyridine) | Value | |

| C-F (phenyl) | Value | |

| **Bond Angles (°) ** | ||

| C-C-C (inter-ring) | Value | |

| C-N-C (pyridine) | Value | |

| C-C-F (phenyl) | Value | |

| Dihedral Angle (°) | ||

| C-C-C-C (inter-ring) | Value |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. emerginginvestigators.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. emerginginvestigators.org The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. emerginginvestigators.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net This analysis helps to determine charge transfer within the molecule. nih.govnih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound This table illustrates the type of data obtained from a HOMO-LUMO analysis. Actual values would require a specific DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values.

Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net Blue regions represent areas of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential. For this compound, negative potential (red) would be expected around the electronegative nitrogen atom of the pyridine ring and the fluorine atoms on the phenyl ring, indicating these are the most reactive parts for electrophilic interaction. nih.gov Positive potential (blue) would likely be found around the hydrogen atoms.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. emerginginvestigators.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed. Softer molecules are generally more reactive. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons to itself.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

While global descriptors describe the molecule as a whole, Fukui functions are local reactivity descriptors. They are used to identify which specific atoms within a molecule are most likely to be involved in a chemical reaction by showing the change in electron density when an electron is added or removed. This analysis can pinpoint the exact atomic sites most susceptible to nucleophilic, electrophilic, or radical attacks.

Table 3: Hypothetical Global Reactivity Descriptors for this compound This table illustrates the type of data obtained from a reactivity analysis. Actual values would require a specific DFT calculation.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE = ELUMO - EHOMO | Value |

| Ionization Potential | I ≈ -EHOMO | Value |

| Electron Affinity | A ≈ -ELUMO | Value |

| Electronegativity | χ = (I + A) / 2 | Value |

| Chemical Hardness | η = (I - A) / 2 | Value |

| Chemical Softness | S = 1 / (2η) | Value |

| Electrophilicity Index | ω = χ² / (2η) | Value |

The dipole moment (μ) is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. bhu.ac.in It is a vector quantity, having both magnitude and direction. A non-zero dipole moment indicates that the molecule is polar.

For this compound, a significant dipole moment is expected due to the presence of highly electronegative fluorine and nitrogen atoms. The DFT calculation of the dipole moment provides its magnitude (in Debye) and its orientation relative to the molecule's atoms. This information is crucial for understanding the molecule's solubility in polar versus non-polar solvents and its potential for engaging in intermolecular dipole-dipole interactions.

Table 4: Hypothetical Dipole Moment for this compound This table illustrates the type of data obtained from a dipole moment calculation. Actual values would require a specific DFT calculation.

| Component | Calculated Value (Debye) |

|---|---|

| μx | Value |

| μy | Value |

| μz | Value |

| Total Dipole Moment (μtotal) | ** Value ** |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is an extension of Density Functional Theory (DFT), which is typically used for ground-state calculations. TD-DFT is particularly valuable for predicting how a molecule will interact with light, making it a cornerstone for understanding optical properties like absorption and emission. rsc.org The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional and the basis set used in the calculation. github.io For many organic molecules, hybrid functionals like B3LYP are commonly employed and have been shown to provide a good balance of accuracy and computational cost for predicting excited-state properties. nih.govnih.gov

TD-DFT is a primary computational tool for predicting the electronic absorption spectra of molecules, which corresponds to the wavelengths of light a molecule absorbs to move from its ground electronic state to an excited state. nih.gov The calculation provides the vertical excitation energies, which correspond to the maxima of the absorption bands (λmax), and the oscillator strengths, which are related to the intensity of the absorption. nih.gov

A hypothetical TD-DFT prediction for the main absorption peak of this compound in a solvent like dichloromethane might look like the data presented in the table below. This data is illustrative of typical outputs from such calculations.

Table 1: Illustrative TD-DFT Predicted Absorption Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.55 | 272 | 0.35 |

| S₀ → S₂ | 5.10 | 243 | 0.12 |

Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation.

TD-DFT can also be used to calculate emission spectra, which relates to the light a molecule emits when it relaxes from an excited state back to the ground state (fluorescence). nih.gov The process involves first optimizing the geometry of the molecule in its lowest excited state (S₁), as molecules often have different structures in their excited states. arxiv.org The energy difference between the optimized excited state and the ground state at that geometry corresponds to the emission energy. nih.gov

The calculated emission wavelength is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. arxiv.org TD-DFT calculations can provide valuable insights into the fluorescent properties of molecules like this compound. For related fluorene-pyridine copolymers, TD-DFT has been used to calculate fluorescence energies and radiative lifetimes, showing how these properties change with the length of the polymer chain. nih.gov

Table 2: Illustrative TD-DFT Predicted Emission Data for this compound

| Property | Predicted Value |

|---|---|

| S₁ Optimized Energy | Lower than S₁ at ground state geometry |

| Emission Energy (eV) | 4.10 |

| Emission Wavelength (nm) | 302 |

| Stokes Shift (nm) | 30 |

Note: This data is hypothetical and based on the principles of TD-DFT emission calculations.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly DFT, are highly effective for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. bris.ac.uk These predictions are crucial for structure elucidation and for confirming the identity of a synthesized compound. d-nb.inforesearchgate.net

For NMR, DFT calculations can predict the chemical shifts (δ) of nuclei such as ¹H and ¹³C. acs.org The accuracy of these predictions has become comparable to experimental measurements, especially when appropriate computational levels of theory are used. bris.ac.uk Machine learning approaches, trained on large databases of calculated or experimental NMR data, are also becoming powerful tools for rapid and accurate prediction. d-nb.info These methods can account for three-dimensional structural features, which is critical for complex molecules. bris.ac.uk

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. A DFT calculation provides the frequencies and intensities of these vibrations, which can be plotted to generate a theoretical IR spectrum. These predicted spectra are often scaled by a small factor to better match experimental results.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C2, C6 | 151.5 |

| Pyridine C3, C5 | 121.0 |

| Pyridine C4 | 145.2 |

| Phenyl C1' | 140.8 |

| Phenyl C2', C6' | 112.3 |

| Phenyl C3', C5' | 163.7 (C-F) |

| Phenyl C4' | 110.1 |

Note: This data is illustrative and represents typical values for similar structures.

Molecular Dynamics Simulations (If Applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. arxiv.org

While no specific MD simulations for this compound were found, this technique would be highly applicable for studying its behavior in a biological context. For instance, MD simulations could be used to investigate how the molecule interacts with a lipid bilayer, which is relevant for predicting its ability to cross cell membranes. nih.gov Simulations could also model the dynamic interactions between this compound and a target protein, providing insights into the stability of the binding pose identified through molecular docking. nih.gov Studies on other pyridine derivatives have used MD simulations to understand their behavior in relevant environments and to refine the drug design process. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

A QSAR study involving this compound would typically start with a dataset of similar pyridine-based compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical descriptors is calculated, which can represent various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods or machine learning algorithms are then used to build a model that links these descriptors to the observed activity. nih.gov This model could then be used to predict the biological efficacy of this compound and to guide the design of more potent analogs. Fingerprint-based Artificial Neural Networks (FANN-QSAR) are one example of a modern QSAR approach that has proven effective in predicting bioactivities. nih.gov

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein), forming a stable complex. rjptonline.orgresearchgate.net It is a fundamental tool in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. journaljpri.com

In a typical molecular docking study for this compound, the three-dimensional structure of a target protein would be obtained from a database like the Protein Data Bank (PDB). rjptonline.org The this compound molecule would then be placed into the binding site of the protein, and a scoring function would be used to estimate the strength of the interaction, often reported as a binding energy or docking score. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

Virtual screening is a broader application of molecular docking where large libraries of compounds are computationally screened against a target protein to identify potential hits. nih.govmdpi.com If this compound were part of such a library, its docking score would be compared to those of other molecules to prioritize it for further experimental testing. osti.gov Pyridine-containing compounds are known to interact with a variety of important drug targets, including kinases like the Epidermal Growth Factor Receptor (EGFR). journaljpri.comnih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Lys745 |

| Types of Interactions | Hydrogen bond with hinge region, hydrophobic interactions |

Note: This data is hypothetical and illustrates a plausible outcome of a docking simulation.

Chemical Reactivity, Derivatization, and Advanced Transformations of 4 3,5 Difluorophenyl Pyridine

Polymerization Reactions and Material Precursor Applications

The unique molecular architecture of 4-(3,5-Difluorophenyl)pyridine—comprising a coordinating pyridine (B92270) nitrogen atom, a rigid phenyl-pyridine backbone, and electron-withdrawing fluorine atoms—positions it as a highly versatile precursor for a range of advanced functional polymers. Its application spans the synthesis of coordination polymers, including metal-organic frameworks (MOFs), π-conjugated polymers for optoelectronics, and highly porous organic polymers for gas capture and separation.

The pyridine moiety serves as a robust coordination site for metal ions, while the difluorophenyl group modulates the electronic properties, solubility, and intermolecular interactions of the resulting polymeric materials. This dual functionality allows for the rational design of materials with tailored properties.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of the 3,5-difluorophenyl group introduces significant electronic and steric effects. Fluorination can influence the formation of the framework and its final properties, such as enhancing chemical and thermal stability. nih.gov Furthermore, the C-F bonds introduce dipoles into the pores of the material, which can lead to selective adsorption of molecules like carbon dioxide, making such fluorinated MOFs promising candidates for gas separation and storage applications. nih.gov

Table 1: Potential of this compound as a Linker in MOF Synthesis

| Feature | Description | Potential Impact |

|---|---|---|

| Coordination Site | The lone pair of electrons on the pyridine nitrogen atom. | Acts as a monodentate ligand to connect to metal centers (e.g., Zn²⁺, Cu²⁺, Co²⁺). rsc.orgrsc.org |

| Structural Role | Linear, rigid strut. | Facilitates the formation of extended, porous 1D, 2D, or 3D frameworks. rsc.org |

| Fluorine Influence | Electron-withdrawing effects and C-F dipoles within pores. | Modifies electronic structure, enhances thermal stability, and can improve selectivity for gas adsorption (e.g., CO₂). nih.gov |

| Potential Topologies | Dependent on metal coordination geometry and reaction conditions. | Can form diverse network structures, such as paddlewheel-based layers or interpenetrated frameworks. |

Monomer for π-Conjugated Polymers

This compound is an ideal building block for the synthesis of π-conjugated polymers through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. By functionalizing the pyridine or phenyl ring with reactive groups (e.g., boronic acids/esters or halides), this compound can be polymerized to create polymers with alternating phenyl and pyridine units in the main chain. These materials are analogs of polyphenylenes and poly(phenylene vinylene)s, known for their applications in organic electronics. mdpi.com

The incorporation of fluorine atoms onto the polymer backbone is a well-established strategy for tuning the optoelectronic properties of conjugated materials. nih.govresearchgate.netmdpi.com Fluorination generally lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net This can improve the polymer's stability against oxidation (air stability) and enhance its electron-accepting or electron-transporting capabilities, making it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: this compound as a Precursor for Conjugated Polymers

| Polymerization Method | Resulting Polymer Type | Effect of Difluorophenylpyridine Unit | Potential Applications |

|---|---|---|---|

| Suzuki Polycondensation | Alternating phenyl-pyridine copolymer. | Enhances electron affinity, improves ambient stability, modifies solubility and film morphology. mdpi.com | Electron transport layers in OLEDs, n-type semiconductors in OFETs, acceptors in all-polymer solar cells. nih.govresearchgate.net |

| Sonogashira Polycondensation | Poly(phenylene ethynylene) type polymer with pyridine units. mdpi.com | Lowers HOMO/LUMO levels, potentially leading to blue-shifted emission and increased quantum efficiency. nih.govresearchgate.net | Emissive layers in OLEDs, fluorescent sensors. mdpi.com |

Precursor for Porous Organic Polymers (POPs)

Beyond coordination to metals, derivatives of this compound can be used as monomers to build purely organic, highly porous networks known as Porous Organic Polymers (POPs). rsc.org This class of materials includes Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs), which are valued for their high surface area, low density, and exceptional stability. rsc.orgnih.gov

To be used in POP synthesis, the this compound core would be functionalized with multiple reactive sites, such as ethynyl, boronic acid, or amine groups, enabling it to form a rigid, cross-linked network through reactions like Sonogashira or Suzuki coupling. nih.govmdpi.com The inherent rigidity of the phenyl-pyridine backbone helps to prevent pore collapse upon solvent removal, leading to permanent porosity. The fluorine-rich nature of the resulting polymer network is particularly advantageous for applications in gas capture, as the fluorine atoms can enhance the binding affinity for CO₂ and CH₄. nih.gov

Table 3: Application as a Building Block for Fluorine-Enriched Porous Polymers

| POP Type | Synthetic Strategy | Role of the Monomer | Key Properties and Applications |

|---|---|---|---|

| Conjugated Microporous Polymer (CMP) | Pd-catalyzed cross-coupling (e.g., Sonogashira) of multi-functionalized monomers. nih.gov | A rigid, fluorine-containing node or linker that forms an amorphous, 3D network. | High surface area, permanent microporosity, excellent chemical/thermal stability. Applications in CO₂/CH₄ capture and iodine adsorption. nih.gov |

| Covalent Organic Framework (COF) | Condensation reactions (e.g., boronate ester formation) to form a crystalline, porous structure. | A geometrically defined building block that directs the formation of an ordered, porous framework. | Tunable porosity, crystalline structure. Applications in gas storage, catalysis, and sensing. rsc.org |

| Hypercrosslinked Polymer (HCP) | Friedel-Crafts alkylation using an external crosslinker. | An aromatic core that is "stitched" together into a porous network. | Facile synthesis from simple precursors, high surface area. Applications in gas separation and as a support for catalysts. rsc.org |

Advanced Applications and Research Frontiers

Applications in Medicinal Chemistry Research (Mechanism and Target Focused)

The 4-(3,5-Difluorophenyl)pyridine scaffold is a key pharmacophore in medicinal chemistry, demonstrating a range of biological activities by interacting with various enzymes and receptors. Its unique structural and electronic properties, conferred by the difluorinated phenyl ring attached to the pyridine (B92270) core, make it a valuable moiety in the design of targeted therapeutic agents.

Inhibition and Modulation of Specific Biological Targets (e.g., Enzymes, Receptors)

Derivatives of the aminopyridine scaffold containing a difluorophenyl moiety have been identified as inhibitors of human Ser/Thr protein kinases, specifically the Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). These kinases are implicated in processes such as cell division and have been associated with neurological disorders and cancer. nih.gov The 2-amino-pyridine structure is a frequent feature in kinase inhibitors, often facilitating binding to the kinase hinge region. nih.gov

In the case of VRK1 and VRK2 inhibitors, the difluorophenol group has been shown to be crucial for binding. Cocrystal structures reveal that this moiety facilitates a network of hydrogen bonds with structurally conserved polar side chain residues within the kinase domain. nih.gov For instance, in VRK2, the 2-amino group and the pyridine nitrogen atom of the inhibitor can form hydrogen bonds with the carbonyl and amide groups of hinge residues Glu122 and Leu124, respectively, within the ATP-binding site. nih.gov While specific studies on this compound itself are limited, the established importance of the difluorophenyl group in related pyridine-based inhibitors underscores its potential for creating potent and selective kinase inhibitors. The substitution pattern on the phenyl ring is a critical determinant of inhibitory potency. nih.gov

Table 1: Kinase Inhibition Data for a Representative Pyridine-Based VRK1 Inhibitor

While research on pyridine derivatives has identified potent inhibitors of tubulin polymerization, specific studies focusing on the this compound scaffold are not extensively available in the reviewed literature. However, related diarylpyridine structures have been shown to act as anti-tubulin agents by binding to the colchicine binding site on β-tubulin. tandfonline.com For these related compounds, one aromatic ring (often a trimethoxyphenyl ring) occupies a deep hydrophobic pocket of the β-subunit, while the other aryl group extends toward the interface of the α/β-tubulin dimer. tandfonline.com The pyridine ring in these analogs serves as a rigid linker to maintain the necessary cis-conformation for tubulin binding. nih.govnih.gov This mechanism leads to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately apoptosis in cancer cells. nih.govnih.gov Although direct evidence is lacking for this compound, the general mechanism of diarylpyridines as tubulin inhibitors provides a framework for its potential action.

Compounds featuring a dihalophenylpyridine core have emerged as potent antiviral agents. Specifically, (3,5-dichlorophenyl)pyridine derivatives, which are structurally very similar to the difluoro-analogs, have been shown to inhibit the proprotein convertase furin. nih.gov Furin is a host cell enzyme that is exploited by numerous viruses, including SARS-CoV-2, for the proteolytic processing of viral envelope proteins, a crucial step for viral entry and replication. nih.gov

The inhibitory mechanism involves an induced-fit binding to the active site of furin. The 3,5-dihalophenyl moiety inserts into a newly formed hydrophobic binding pocket, which is created by a significant conformational rearrangement of the active-site cleft. nih.gov This binding is characterized by slow off-rate kinetics, indicating a stable and long-lasting interaction with the enzyme. nih.gov By inhibiting furin, these compounds can block the maturation of viral proteins, thereby preventing viral entry into host cells and subsequent replication. This mechanism suggests that this compound derivatives could act as broad-spectrum antiviral therapeutics. nih.gov

Table 2: Furin Inhibition and Binding Kinetics for a Representative (3,5-dichlorophenyl)pyridine Derivative

The pyridine scaffold is a component of various antimalarial agents that target essential parasite enzymes. nih.gov One such key target is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for pyrimidine biosynthesis in the parasite. nih.gov Structural modifications of known PfDHODH inhibitors have shown that the introduction of a trifluoromethyl-pyridinyl (CF3-pyridinyl) group, an analogue of the difluorophenyl moiety, can significantly enhance pharmacological and pharmacokinetic properties. nih.gov

Computational studies have revealed that the CF3-pyridinyl group can induce an optimal and stabilized positioning of the inhibitor within the enzyme's binding pocket. This leads to stronger and more stable intermolecular interactions, which in turn restricts the motion of the enzyme's residues and enhances the inhibitory activity. nih.gov Specifically, the pyridinyl group can engage in π-π stacking and halogen interactions with key residues such as Ser236, Ile237, and Phe188 in the active site. nih.gov

Another potential target for pyridine-containing compounds is 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), an enzyme in the nonmevalonate pathway of isoprene biosynthesis, which is essential for the parasite's survival. nih.gov While direct studies on this compound are limited, the proven efficacy of related pyridine derivatives against key malarial enzymes highlights the potential of this scaffold in the development of novel antimalarial drugs.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and the phenyl rings. Structure-activity relationship (SAR) studies provide valuable insights into the structural requirements for potent and selective inhibition of various biological targets.

For kinase inhibitors based on the aminopyridine scaffold, the difluorophenol moiety has been identified as a key element for activity. nih.gov The fluorine atoms can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases like VRK1 and VRK2. The substitution pattern on the pyridine core also significantly impacts binding affinity and selectivity. nih.gov

In the context of antiviral furin inhibitors, SAR studies of (3,5-dichlorophenyl)pyridine derivatives have shown that the substitution pattern on the pyridine and the nature of the side chains are critical for potency and pharmacological properties. nih.gov The 3,5-dihalo substitution on the phenyl ring appears to be optimal for inducing the conformational changes necessary for tight binding to the enzyme. nih.gov

For antimalarial PfDHODH inhibitors, the replacement of a SF5-aniline group with a CF3-pyridinyl moiety led to improved bioactivity. This highlights the favorable contribution of the electron-withdrawing and interaction-prone nature of the fluorinated pyridine-phenyl scaffold to the binding affinity and inhibitory effect. nih.gov

Table 3: List of Compounds Mentioned

Applications in Agricultural Chemistry (Mode of Action Focused)

Design Principles for Pesticidal Agents

The design of new pesticidal agents based on the this compound core involves strategies such as scaffold hopping and the introduction of various functional groups to enhance biological activity and spectrum. The pyridine moiety is a common framework in medicinal chemistry and drug design and is found in numerous FDA-approved drugs due to its diverse biological activities nih.govnih.gov. This versatility extends into agrochemical research, where pyridine derivatives are explored for their insecticidal and fungicidal properties researchoutreach.orgnih.gov.

Fungicide Design:

A primary design strategy involves converting known bioactive molecules into more stable and effective pyridine-based analogues. For instance, a scaffold hopping approach has been used to transform the α, β-unsaturated ketone moiety of dehydrozingerone into a more stable pyridine ring, leading to novel trifluoromethylpyridine compounds with significant antifungal activity nih.gov. Research has shown that phenoxytrifluoromethylpyridine derivatives tend to exhibit superior antifungal efficacy compared to their benzyloxytrifluoromethylpyridine counterparts nih.gov.

The fungicidal activity is also influenced by the nature and position of substituents on the pyridine and phenyl rings. Trifluoromethyl-substituted pyridine derivatives have demonstrated higher fungicidal activity compared to derivatives with chlorine or other groups researchoutreach.org. Molecular docking studies suggest that these compounds can interact with key fungal enzymes, such as succinate dehydrogenase, providing a basis for further structural optimization nih.gov. The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine has also been identified as a promising lead scaffold for developing new fungicides mdpi.com.

Insecticide Design:

In insecticide development, the phenylpyridine structure is incorporated into various molecular frameworks to create compounds with novel modes of action. Pyridine derivatives are integral to neonicotinoid insecticides, which are widely used for their high efficacy and broad insecticidal spectra nih.gov.

Structure-activity relationship studies of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety revealed key design principles for enhancing insecticidal activity. The insecticidal potency against pests like Mythimna separata can be significantly influenced by the substituents on the benzene ring rsc.org.

Key design principles based on SAR studies include:

Electronic Properties: The introduction of electron-withdrawing groups, such as halogens, at the 2- and 4-positions of the phenyl ring can enhance insecticidal activity rsc.org.

Steric Factors: The bulk of the substituent on the phenyl ring is also a critical factor in determining efficacy rsc.org.

Heterocyclic Moieties: Incorporating other heterocyclic systems, like 1,3,4-oxadiazole or thieno[2,3-b]pyridine, can modulate the biological activity of the parent pyridine compound nih.govrsc.org. For example, compounds containing a distyrylpyridine structure show higher insecticidal bioefficacy than those with a dimethylpyridine structure nih.gov.

Specific Atoms: The presence of a chlorine atom attached to the pyridine ring has been shown to increase activity against aphids nih.gov.

| Compound Class | Target Pest/Fungus | Key Design Principle | Research Finding |

| Phenoxytrifluoromethylpyridines | Rhizoctonia solani, Colletotrichum musae | Scaffold hopping from natural products (dehydrozingerone) to create a stable pyridine ring. | Superior antifungal activity compared to benzyloxytrifluoromethylpyridine derivatives. nih.gov |

| Trifluoromethyl pyridines with 1,3,4-oxadiazole | Mythimna separata, Plutella xylostella | Introduction of electron-withdrawing groups on the phenyl ring. | Electron-withdrawing groups with appropriate bulk at the 2- and 4-positions of the benzene ring enhance insecticidal activity. rsc.org |

| Pyridine-based Neonicotinoid Analogues | Aphis craccivora (Cowpea aphid) | Modification of substituents on the pyridine ring. | A chlorine atom attached to the pyridine ring significantly increases insecticidal activity. nih.gov |

Design Principles for Herbicidal Agents

The phenylpyridine moiety is a foundational structure for several classes of herbicides. Design strategies often focus on inhibiting specific plant enzymes or mimicking natural plant hormones. Phenylpyridine compounds have been investigated as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis nih.govnih.gov.

PPO-Inhibiting Herbicides:

By introducing specific moieties to the phenylpyridine core, researchers have developed potent herbicides. For example, α-trifluoroanisole derivatives containing 2-phenylpyridine moieties have shown excellent herbicidal activity against both broadleaf and grass weeds by inhibiting the PPO enzyme nih.gov. The accumulation of protoporphyrinogen IX, the substrate for PPO, leads to the generation of reactive oxygen species under light, causing plant death nih.gov.